molecular formula C11H6ClN3 B1391682 6-Chloro-2-phenylpyrimidine-4-carbonitrile CAS No. 1242268-11-6

6-Chloro-2-phenylpyrimidine-4-carbonitrile

Cat. No.: B1391682
CAS No.: 1242268-11-6
M. Wt: 215.64 g/mol
InChI Key: RUWOWLLJBPBBLR-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylpyrimidine-4-carbonitrile is a heterocyclic compound belonging to the pyrimidine class. It has the molecular formula C11H6ClN3 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of a chloro group at the 6-position, a phenyl group at the 2-position, and a carbonitrile group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylpyrimidine-4-carbonitrile typically involves the reaction of 2-phenylpyrimidine-4-carbonitrile with a chlorinating agent. One common method is the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

2-phenylpyrimidine-4-carbonitrile+POCl3This compound\text{2-phenylpyrimidine-4-carbonitrile} + \text{POCl}_3 \rightarrow \text{this compound} 2-phenylpyrimidine-4-carbonitrile+POCl3​→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine oxides.

    Reduction: Formation of pyrimidine amines.

Scientific Research Applications

6-Chloro-2-phenylpyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenyl groups contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of enzymatic pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-phenylpyrimidine-4-carbonitrile is unique due to the combination of its chloro, phenyl, and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

6-chloro-2-phenylpyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-10-6-9(7-13)14-11(15-10)8-4-2-1-3-5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWOWLLJBPBBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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